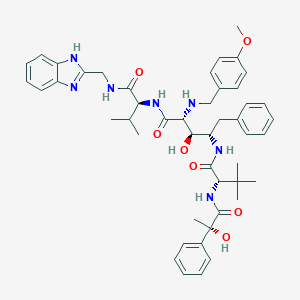
2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide, also known as MitoBloCK-7, is a small molecule inhibitor that has been developed to target the mitochondrial permeability transition pore (mPTP). This compound has gained significant attention in recent years due to its potential applications in the field of scientific research and drug discovery.
Mechanism of Action
2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide works by inhibiting the opening of the mPTP, a channel that is involved in the regulation of mitochondrial function. By blocking the opening of the mPTP, 2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide can prevent the release of pro-apoptotic factors from the mitochondria, which can lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide can have a number of biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, and increasing cell survival. These effects make 2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide a promising candidate for the treatment of a range of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide in lab experiments is its specificity for the mPTP. This allows researchers to selectively target the mPTP without affecting other mitochondrial functions. However, one limitation of using 2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research involving 2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide. One area of interest is the development of more potent and selective mPTP inhibitors. Another potential direction is the investigation of the therapeutic potential of 2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide in various disease models, including Alzheimer's disease, Parkinson's disease, and heart disease. Additionally, there is potential for the development of 2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide as a clinical drug candidate for the treatment of these diseases.
Synthesis Methods
The synthesis of 2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide involves the reaction between 2-(2-methoxyphenoxy)acetaldehyde and thiazolidine-2,4-dione in the presence of sodium methoxide. The resulting product is then oxidized using m-chloroperbenzoic acid to form the final compound, 2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide.
Scientific Research Applications
2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of 2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide as a tool for investigating the role of the mPTP in various disease states, including neurodegenerative diseases, heart disease, and cancer.
properties
CAS RN |
161364-64-3 |
|---|---|
Molecular Formula |
C14H17NO6S |
Molecular Weight |
327.35 g/mol |
IUPAC Name |
3-[2-[(2-methoxyphenoxy)methyl]-1-oxo-1,3-thiazolidin-3-yl]-3-oxopropanoic acid |
InChI |
InChI=1S/C14H17NO6S/c1-20-10-4-2-3-5-11(10)21-9-13-15(6-7-22(13)19)12(16)8-14(17)18/h2-5,13H,6-9H2,1H3,(H,17,18) |
InChI Key |
DZFYSYCITSELEY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2N(CCS2=O)C(=O)CC(=O)O |
Canonical SMILES |
COC1=CC=CC=C1OCC2N(CCS2=O)C(=O)CC(=O)O |
synonyms |
3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, 1-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



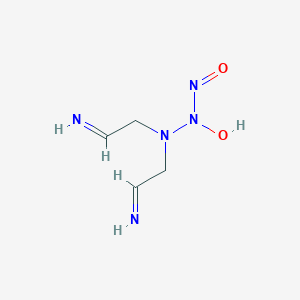

![Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B61883.png)


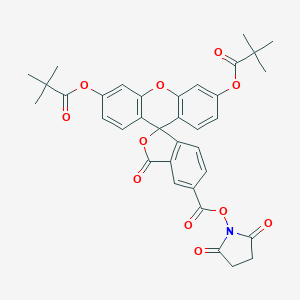
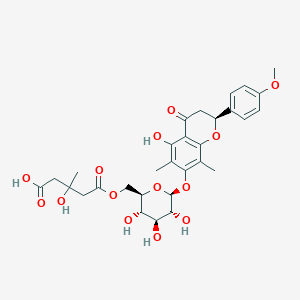

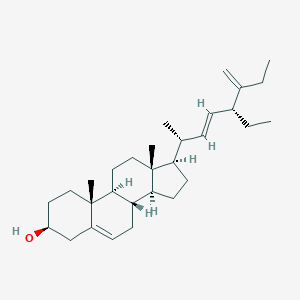
![Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide](/img/structure/B61903.png)

![(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonane](/img/structure/B61905.png)

